

Denaverine Hydrochloride: A Technical Guide to its Physicochemical Properties for Researchers

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Compound of Interest

Compound Name: Denaverine hydrochloride

Cat. No.: B047826

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the core physicochemical properties of **Denaverine hydrochloride**. This guide includes key data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Denaverine hydrochloride is an antispasmodic agent recognized for its therapeutic applications in both veterinary and human medicine.^{[1][2]} An in-depth understanding of its physicochemical characteristics is fundamental for research, formulation development, and ensuring its safe and effective use.

Core Physicochemical Properties

The essential physicochemical data for **Denaverine hydrochloride** are summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value	References
Chemical Formula	C ₂₄ H ₃₄ ClNO ₃	[1][3]
Molecular Weight	419.99 g/mol	[1][4][5]
Melting Point	140-142 °C	[1][4]
pKa	Approximately 8.13	[1]
Solubility	Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO). The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.	[1][4][6]
LogP	Calculated values range from 4.49 to 5.66, indicating a lipophilic nature.	[1]
Appearance	White to off-white crystalline powder.	[6]
CAS Number	3321-06-0	[3][5]
IUPAC Name	2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Denaverine hydrochloride** are outlined below. These protocols are standard in pharmaceutical research and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

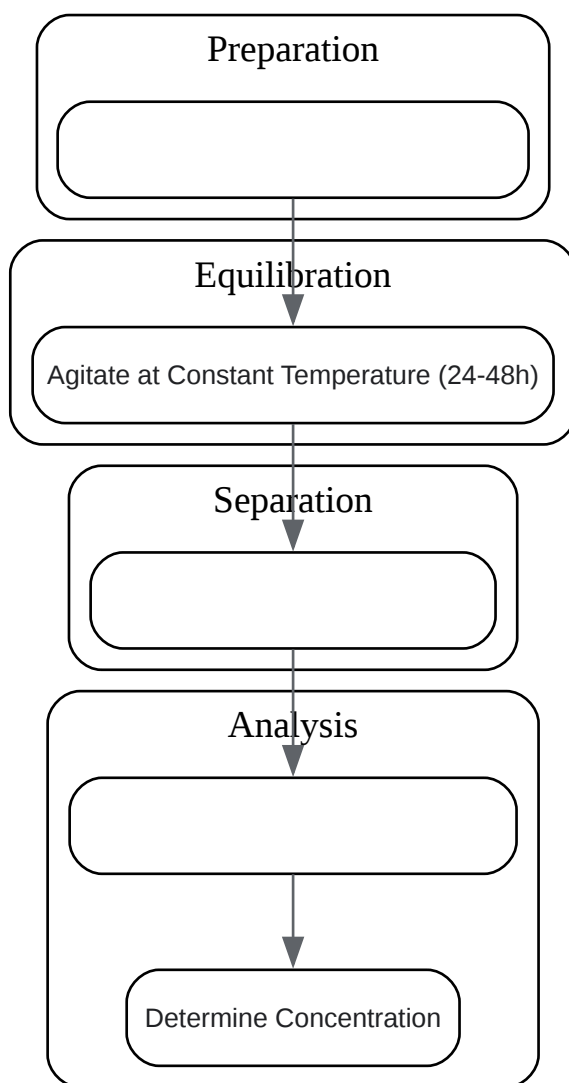
This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

- **Denaverine hydrochloride** powder
- Phosphate-buffered saline (PBS), pH 7.4
- Thermostatic shaker
- Centrifuge
- HPLC system with UV detector
- Volumetric flasks and pipettes

Procedure:

- An excess amount of **Denaverine hydrochloride** is added to a known volume of PBS (pH 7.4) in a sealed flask.
- The flask is agitated in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved particles.
- A sample of the supernatant is withdrawn and centrifuged at high speed to remove any remaining solid particles.
- The concentration of **Denaverine hydrochloride** in the clear supernatant is then determined using a validated HPLC-UV method against a standard calibration curve.
- The experiment is performed in triplicate to ensure the reproducibility of the results.



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Workflow for the Shake-Flask Solubility Determination Method.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

- **Denaverine hydrochloride**

- Standardized hydrochloric acid (0.1 M)
- Standardized sodium hydroxide (0.1 M)
- Potassium chloride (for ionic strength adjustment)
- Calibrated pH meter and electrode
- Magnetic stirrer
- Burette

Procedure:

- A precisely weighed amount of **Denaverine hydrochloride** is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
- The ionic strength of the solution is adjusted with a concentrated solution of potassium chloride.
- The solution is placed in a thermostated vessel and stirred continuously.
- The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH, added in small increments from a burette.
- The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- The titration is continued until the pH change becomes negligible.
- The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by using appropriate software for data analysis. The experiment is repeated at least three times.

Determination of LogP (RP-HPLC Method)

The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- **Denaverine hydrochloride**
- HPLC system with a C18 column and UV detector
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
- A series of reference compounds with known LogP values

Procedure:

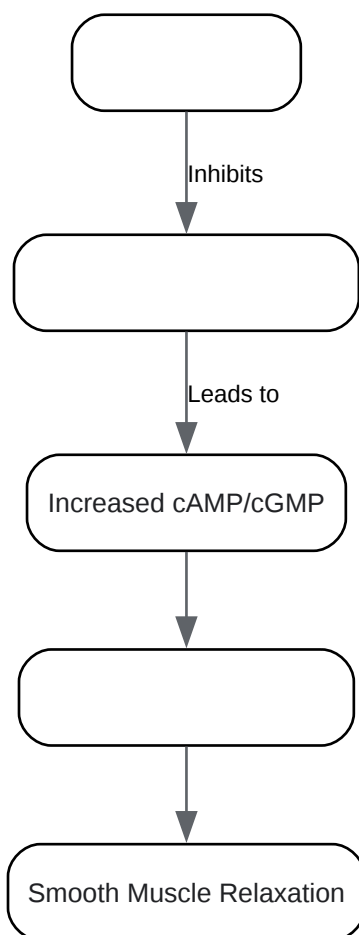
- A calibration curve is generated by injecting a series of standard compounds with known LogP values onto the RP-HPLC system under isocratic conditions.
- The retention time (t_R) for each reference compound is recorded.
- The logarithm of the capacity factor ($\log k'$) is calculated for each standard using the formula: $\log k' = \log((t_R - t_0) / t_0)$, where t_0 is the column dead time.
- A linear regression analysis is performed by plotting the $\log k'$ values against the known LogP values of the standards.
- **Denaverine hydrochloride** is then injected into the same HPLC system under the identical conditions, and its retention time is measured.
- The $\log k'$ for **Denaverine hydrochloride** is calculated.
- The LogP of **Denaverine hydrochloride** is then determined by interpolating its $\log k'$ value into the calibration curve.

Signaling Pathways

Denaverine hydrochloride exerts its pharmacological effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.^{[1][2]}

Phosphodiesterase Inhibition Pathway

Denaverine acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][7] This increase in second messengers activates protein kinases, resulting in the phosphorylation of proteins that promote smooth muscle relaxation.

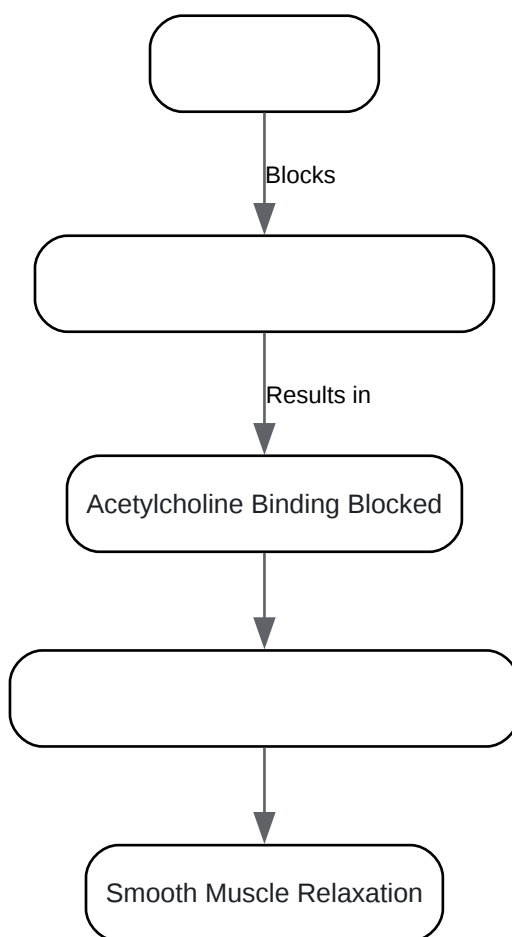


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Signaling Pathway of Denaverine as a Phosphodiesterase Inhibitor.

Anticholinergic Pathway

Denaverine also exhibits anticholinergic effects by blocking muscarinic acetylcholine receptors. [1][2] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates smooth muscle contraction, thereby contributing to its spasmolytic properties.



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Anticholinergic Signaling Pathway of **Denaverine Hydrochloride**.

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